N-methoxy-N,3-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N,3-dimethylpentanamide: is an organic compound belonging to the amide class. It is characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom. This compound is known for its amphiphilic properties, making it a versatile solvent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,3-dimethylpentanamide typically involves the reaction of a suitable amine with a methoxy-containing reagent. One common method is the reductive N-methylation of nitro compounds, which involves hydrogenation and methylation steps . Another approach is the Friedel-Crafts alkylation followed by catalytic hydrogenation and methylation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale reductive N-methylation processes. These methods utilize cost-effective and readily available nitro compounds as feedstocks, along with catalytic systems to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N,3-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Chemistry: N-methoxy-N,3-dimethylpentanamide is used as a solvent in polymerization reactions, particularly for poorly soluble polymers such as polyamide, polyimide, and polyurethane . It is also employed in the synthesis of various organic compounds due to its high dissolving power.
Biology and Medicine: In biological research, this compound is used as a solvent for drug formulation and delivery. Its amphiphilic nature allows it to dissolve both hydrophilic and hydrophobic substances, making it suitable for various biomedical applications .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and cleaners. Its high wettability and low contact angle make it an excellent candidate for surface treatments .
Mechanism of Action
The mechanism of action of N-methoxy-N,3-dimethylpentanamide primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions facilitate the dissolution of different substances, enhancing their reactivity and stability in chemical processes .
Comparison with Similar Compounds
- N-methylpentanamide
- N,N-dimethylpropanamide
- N-methoxy-N,4-dimethylpentanamide
Comparison: N-methoxy-N,3-dimethylpentanamide stands out due to its unique combination of a methoxy group and two methyl groups on the nitrogen atom. This structure imparts high amphiphilicity and excellent solvent properties, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-methoxy-N,3-dimethylpentanamide |
InChI |
InChI=1S/C8H17NO2/c1-5-7(2)6-8(10)9(3)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
FJDIBKHZWMNQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.